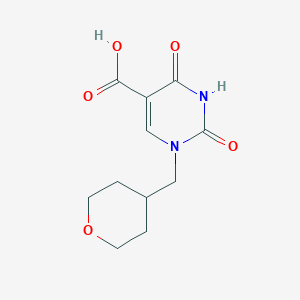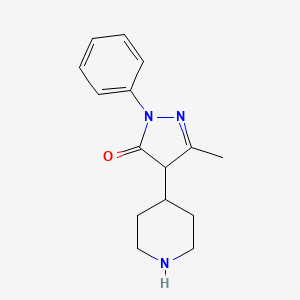
(4-Chloro-6-methoxypyrimidin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-6-methoxypyrimidin-2-YL)methanamine is a chemical compound with the molecular formula C6H8ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methoxypyrimidin-2-YL)methanamine typically involves the reaction of 4-chloro-6-methoxypyrimidine with methanamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. One common method involves the use of a solvent such as dichloromethane, with the reaction being catalyzed by a base like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-methoxypyrimidin-2-YL)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation reactions can produce aldehydes or acids .
Scientific Research Applications
(4-Chloro-6-methoxypyrimidin-2-YL)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Chloro-6-methoxypyrimidin-2-YL)methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological
Properties
CAS No. |
944903-85-9 |
|---|---|
Molecular Formula |
C6H8ClN3O |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
(4-chloro-6-methoxypyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3O/c1-11-6-2-4(7)9-5(3-8)10-6/h2H,3,8H2,1H3 |
InChI Key |
LOAJQEOEQYUNOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B14861819.png)


![(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14861834.png)
